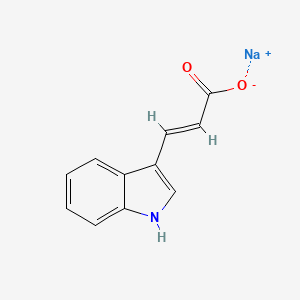

Sodium 3-(1H-indol-3-yl)acrylate

Vue d'ensemble

Description

Sodium 3-(1H-indol-3-yl)acrylate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(1H-indol-3-yl)acrylate typically involves the reaction of indole derivatives with acrylate compounds. One common method is the reaction of 2-substituted indoles with pyruvates using a Brønsted acid ionic liquid catalyst in butyl acetate solvent . This method yields the desired acrylate derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of green chemistry approaches, such as ionic liquids and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the indole ring or the acrylate moiety.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Sodium 3-(1H-indol-3-yl)acrylate can be synthesized through the reaction of 3-indoleacrylic acid with sodium hydroxide, resulting in the formation of its sodium salt. This compound exhibits unique chemical properties that make it suitable for further modifications and applications.

Research indicates that this compound possesses significant biological activities, particularly in anticancer research. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.

Anticancer Potential

A study highlighted the synthesis of α-indolylacrylate derivatives, which included this compound as a key component. These derivatives demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cancer cell growth . The indole core is believed to play a crucial role in enhancing the anticancer properties of these compounds.

Immunomodulatory Effects

Another significant application of this compound is in the field of immunology. It has been reported to have immunosuppressive effects, making it a candidate for treating autoimmune diseases and preventing organ transplant rejection . The compound's ability to modulate immune responses could be beneficial in developing therapies for conditions such as rheumatoid arthritis and systemic lupus erythematosus.

Drug Development

The unique properties of this compound have led to its exploration in drug development. Its derivatives are being investigated for their potential use as novel therapeutic agents against cancer and autoimmune disorders . The synthesis of new derivatives continues to be an area of active research, aiming to enhance efficacy and reduce side effects.

Diagnostic Applications

Due to its chemical structure, this compound is also being explored for use in diagnostic assays, particularly in hematology and histology . Its ability to interact with biological molecules makes it a suitable candidate for developing diagnostic tools.

Case Studies

Several case studies have documented the successful application of this compound and its derivatives:

Anticancer Activity Study

In one study, researchers synthesized various α-indolylacrylate derivatives and evaluated their anticancer activity against different cancer cell lines. The results showed that some derivatives exhibited IC50 values as low as 9.73 mM, indicating strong anticancer potential .

Immunosuppressive Activity Study

Another study focused on the immunosuppressive effects of this compound in animal models of autoimmune diseases. The findings suggested that treatment with this compound led to a significant reduction in disease symptoms and improved survival rates in treated subjects .

Mécanisme D'action

The mechanism of action of Sodium 3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Sodium 3-(1H-indol-3-yl)acrylate include other indole derivatives such as:

- Indole-3-acetic acid

- Indole-3-carbinol

- Indole-3-aldehyde

Uniqueness

This compound is unique due to its specific structure, which combines the indole ring with an acrylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

Sodium 3-(1H-indol-3-yl)acrylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods involving indole derivatives. The compound's structure features an indole ring coupled with an acrylate moiety, which is significant for its biological interactions.

Anticancer Activity

In Vitro Studies:

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example, in a study assessing the activity of indole derivatives, this compound was evaluated against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The results indicated that it effectively inhibited cell growth with an IC50 value comparable to established anticancer agents .

Mechanism of Action:

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of monocarboxylate transporter 1 (MCT1). This transporter is crucial for the uptake of lactate and pyruvate in cancer cells, which are essential for their metabolic processes. Inhibition of MCT1 leads to reduced energy availability for cancer cells, ultimately impairing their proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Additional Biological Activities

Beyond its anticancer properties, this compound has been explored for other biological activities:

Antimicrobial Activity:

Research indicates that indole derivatives possess antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects:

Indoles are also being studied for their neuroprotective effects. This compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Propriétés

IUPAC Name |

sodium;(E)-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Na/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-7,12H,(H,13,14);/q;+1/p-1/b6-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUGOFHDOUJAQL-IPZCTEOASA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.